Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by a pyrrole ring substituted with a methoxyphenyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 3-methoxybenzaldehyde with pyrrole-2-carboxylic acid under acidic conditions. The reaction proceeds through a condensation mechanism, followed by esterification to form the final product. Common reagents used in this synthesis include acetic acid, sulfuric acid, and methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, are being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 3-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A compound with a similar methoxyphenyl group but different core structure.
3-(3-Methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine: Another pyrrole derivative with a methoxybenzyl substitution.
Uniqueness
Methyl 3-(3-Methoxyphenyl)-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 3-(3-methoxyphenyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-16-10-5-3-4-9(8-10)11-6-7-14-12(11)13(15)17-2/h3-8,14H,1-2H3 |
InChI Key |
AQHWSKLIGOVXLP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NC=C2)C(=O)OC |
Origin of Product |
United States |
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